molecular formula C6H13ClN4 B13479757 (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B13479757
M. Wt: 176.65 g/mol
InChI Key: RKRPJURRSNIBDT-JEDNCBNOSA-N
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Description

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Alkylation: The triazole ring is then alkylated using a suitable alkyl halide, such as methyl iodide, to introduce the methyl group at the 1-position.

    Amination: The resulting intermediate undergoes a reductive amination reaction with a suitable amine, such as propan-1-amine, to form the desired product.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride
  • (1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Uniqueness

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The position of the methyl group and the amine functionality can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

(1S)-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4-9-10(6)2;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

RKRPJURRSNIBDT-JEDNCBNOSA-N

Isomeric SMILES

CC[C@@H](C1=NC=NN1C)N.Cl

Canonical SMILES

CCC(C1=NC=NN1C)N.Cl

Origin of Product

United States

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